molecular formula C28H32O6 B12537280 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- CAS No. 667914-52-5

9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-

Cat. No.: B12537280
CAS No.: 667914-52-5
M. Wt: 464.5 g/mol
InChI Key: IXBUBXQWCRFDJJ-UHFFFAOYSA-N
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Description

The compound 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- is a polyoxygenated xanthone derivative characterized by a central 9H-xanthen-9-one scaffold substituted with three 1,1-dimethyl-2-propenyl (prenyl) ether groups at positions 3, 5, and 6, along with a hydroxyl group at position 1. Xanthones are renowned for their diverse pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory properties, making this compound a candidate for therapeutic exploration .

Properties

CAS No.

667914-52-5

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-hydroxy-3,5,6-tris(2-methylbut-3-en-2-yloxy)xanthen-9-one

InChI

InChI=1S/C28H32O6/c1-10-26(4,5)32-17-15-19(29)22-21(16-17)31-24-18(23(22)30)13-14-20(33-27(6,7)11-2)25(24)34-28(8,9)12-3/h10-16,29H,1-3H2,4-9H3

InChI Key

IXBUBXQWCRFDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)OC1=C(C2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC(C)(C)C=C)O)OC(C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- typically involves the functionalization of a xanthone core. One common approach is the nucleophilic substitution reaction, where hydroxy groups on the xanthone are replaced with propenyloxy groups under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of hydroxy groups, selective functionalization, and subsequent deprotection steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted xanthones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

9H-Xanthen-9-one derivatives have been extensively studied for their antioxidant and anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Antioxidant Activity : Studies have demonstrated that xanthone derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Properties : Specific derivatives have shown efficacy against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Organic Synthesis

The unique structure of 9H-Xanthen-9-one allows it to serve as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of New Compounds : The compound can undergo various chemical reactions such as electrophilic aromatic substitution and nucleophilic addition to generate novel xanthone derivatives with enhanced biological activities .

Material Science

In material science, xanthone derivatives are explored for their applications in:

  • Fluorescent Dyes : Due to their strong light absorption and emission properties, these compounds are used in creating fluorescent materials for biological imaging and sensors .
  • Polymer Additives : Xanthone derivatives can be incorporated into polymers to enhance their thermal stability and UV resistance, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the anticancer effects of several xanthone derivatives on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This highlights the potential of xanthone derivatives as therapeutic agents against breast cancer.

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of xanthone derivatives using DPPH radical scavenging assays. The findings revealed that certain derivatives exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid. This suggests their potential role in developing supplements or pharmaceuticals aimed at combating oxidative stress-related diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Patterns and Physicochemical Properties

Key Comparisons:
Compound Name Substituent Positions & Groups logP (Calculated) Biological Activity Reference
Target Compound 3,5,6-tris(prenyloxy); 1-OH ~5.2* Under investigation
Isocudraniaxanthone B 4-prenyl; 1,5,6-triOH; 3-OMe 3.8 Anticancer, antimicrobial
α-Mangostin 2,8-bis(prenyl); 1,3,6-triOH; 7-OMe 4.1 Antioxidant, anti-inflammatory
BR-Xanthone B 1-OMe; 2,4,5-triOH 2.1 Not reported
Compound 3 (SIRT2 inhibitor) 5-Cl; 2-(secondary amine) 3.5 93.2% SIRT2 inhibition

*Estimated based on (logP = 2.65 for 1-hydroxyxanthone) and additive contributions from three prenyloxy groups.

Insights:
  • Lipophilicity: The target compound’s tris-prenyloxy substitution likely results in higher logP (~5.2) compared to mono-/di-substituted analogues (e.g., α-mangostin, logP 4.1), enhancing membrane permeability but reducing aqueous solubility .
  • Bioactivity : Prenyloxy groups are associated with antioxidant and cytotoxic activities (e.g., α-mangostin’s radical scavenging). However, amine-substituted xanthones (e.g., SIRT2 inhibitors in ) show superior enzyme inhibition, suggesting substituent-dependent mechanisms .

Biological Activity

9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- (CAS Number: 112649-21-5) is a prenylated xanthone derivative known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including oncology and inflammation. This article delves into the biological activities of this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- is characterized by a xanthenone core with three prenyl ether substituents. The molecular formula is C28H32O6C_{28}H_{32}O_6, highlighting its complex structure that contributes to its biological properties.

Antioxidant Activity

Research indicates that xanthone derivatives exhibit significant antioxidant properties. A study demonstrated that 9H-Xanthen-9-one effectively reduced reactive oxygen species (ROS) production in macrophage cells stimulated by rotenone. The compound showed a relative fluorescence intensity (RFI) of 167.59% compared to untreated controls, indicating its potential as a mitochondrial antioxidant agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various assays. In one study, it was found to inhibit the production of pro-inflammatory mediators such as PGE2 and IL-6 in LPS-stimulated human monocyte-derived macrophages (hMDMs). The results indicated a dose-dependent reduction in inflammatory markers when treated with 9H-Xanthen-9-one at concentrations ranging from 5 to 100 µM .

Concentration (µM)PGE2 Production (%)IL-6 Production (%)
0100100
58085
12.57075
256065
504050
1002030

Antitumor Activity

Prenylated xanthones are noted for their antitumor properties. In vitro studies have shown that compounds similar to 9H-Xanthen-9-one induce apoptosis in various cancer cell lines. For instance, xanthone derivatives have been reported to inhibit cell proliferation and induce cell cycle arrest in breast cancer cells .

Case Studies

  • Case Study on Allergic Reactions : A study involving the application of the compound on THP-1 cells showed that it did not elicit sensitization reactions while inhibiting allergic responses triggered by a potent skin allergen (DNFB). This suggests its potential use in dermatological applications for managing allergic conditions .
  • Mitochondrial Protection : Another investigation focused on the protective effects of the compound against oxidative stress in neuronal cells. Results indicated that treatment with the compound significantly reduced cell death induced by oxidative stressors, highlighting its neuroprotective potential .

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